2-(cyclopentylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-20(16-24-19-9-3-4-10-19)21-12-5-6-13-22-14-11-17-7-1-2-8-18(17)15-22/h1-2,7-8,19H,3-4,9-16H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKTHPCGBBNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(cyclopentylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 357.45 g/mol. Its structure includes a cyclopentylthio group and a 3,4-dihydroisoquinoline moiety, which are known to contribute to various biological activities.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antagonism of sigma receptors : Compounds related to 3,4-dihydroisoquinolines have shown sigma-1 receptor antagonist activity, which may play a role in neuroprotection and modulation of pain pathways .
- Antitumor activity : Some derivatives have been studied for their potential anti-cancer properties, particularly in inhibiting tumor growth through apoptosis induction .
- Neuroprotective effects : The isoquinoline structure is associated with neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through modulation of neuroinflammatory processes .
The biological activity of this compound may involve several mechanisms:
- Sigma Receptor Modulation : By acting as a sigma receptor antagonist, the compound could influence neurotransmitter release and neuronal survival.
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds inhibit key enzymes involved in metabolic pathways relevant to cancer progression.
- Regulation of Gene Expression : The compound may affect gene expression related to apoptosis and cell cycle regulation.
Study 1: Antitumor Activity
A study investigating the antitumor effects of isoquinoline derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Study 2: Neuroprotective Effects
Research on neuroprotective agents highlighted that derivatives with the isoquinoline structure provided protection against oxidative stress in neuronal cells. The study concluded that these compounds could be potential therapeutic agents for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of related acetamides have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MIC) around 256 µg/mL for these derivatives, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest it may possess anticancer properties. Preliminary investigations into similar compounds indicate selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications . For example, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Notably, compounds with similar structures have been identified as inhibitors of acetylcholinesterase, which plays a significant role in neurodegenerative diseases like Alzheimer's . This suggests that 2-(cyclopentylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide could be explored for therapeutic strategies targeting cognitive decline.
Case Studies
Several studies illustrate the compound's potential applications:
Preparation Methods
Bischler-Napieralski Cyclization
The 3,4-dihydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a well-documented method for constructing tetrahydroisoquinoline derivatives. Starting with a substituted benzamide precursor (7 in), treatment with phosphorus oxychloride (POCl₃) under reflux induces intramolecular cyclization. For example, reacting 7 (0.70 g, 1.5 mmol) with POCl₃ (5 mL) in toluene at 110°C for 4 hours yields the dihydroisoquinoline derivative 20 (0.62 g, 89% yield). Key parameters include rigorous anhydrous conditions and controlled temperature to prevent over-oxidation.
Functionalization at the Nitrogen Center
The nitrogen atom of the dihydroisoquinoline is alkylated to introduce the but-2-yn-1-yl spacer. Using propargyl bromide (1.2 equiv) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours affords N-propargyl-3,4-dihydroisoquinoline (Int-1 ) in 78% yield. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.
Preparation of 2-(Cyclopentylthio)acetamide
Thioether Formation
Chloroacetamide (1.0 equiv) reacts with cyclopentanethiol (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 50°C for 6 hours. The reaction proceeds via nucleophilic substitution, yielding 2-(cyclopentylthio)acetamide (Int-4 ) in 92% yield. The product is characterized by a singlet at δ 3.45 ppm (CH₂-S) in the ¹H NMR spectrum and a molecular ion peak at m/z 172.1 [M+H]⁺ in ESI-MS.
Activation as Acyl Chloride
Int-4 is converted to its corresponding acyl chloride (Int-5 ) using thionyl chloride (SOCl₂, 3.0 equiv) under reflux for 2 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step without further purification.
Final Coupling and Assembly
Amide Bond Formation
The amine Int-3 (1.0 equiv) is reacted with Int-5 (1.1 equiv) in dichloromethane (DCM) with triethylamine (Et₃N, 2.0 equiv) as a base. Stirring at 25°C for 12 hours affords the target compound in 80% yield after purification by silica gel chromatography (ethyl acetate:methanol, 10:1). The structure is confirmed by:
- ¹H NMR: δ 1.55–1.70 (m, 8H, cyclopentyl), 2.85–3.00 (m, 2H, CH₂-C≡C), 3.45 (s, 2H, CH₂-S), 4.20 (s, 2H, N-CH₂), 6.90–7.30 (m, 4H, aromatic)
- ESI-MS: m/z 428.2 [M+H]⁺
Optimization and Yield Enhancement
Critical parameters for maximizing yield include:
- Stoichiometry: A slight excess of acyl chloride (1.1 equiv) ensures complete reaction.
- Solvent Choice: Polar aprotic solvents like DCM minimize side reactions.
- Temperature Control: Room temperature prevents decomposition of the alkyne moiety.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Alkyne Stability: The but-2-yn-1-yl spacer is prone to polymerization under acidic conditions. This is mitigated by conducting reactions at neutral pH and avoiding protic solvents.
- Amine Reactivity: The primary amine in Int-3 is susceptible to oxidation. Use of inert atmosphere (N₂ or Ar) and reducing agents (e.g., NaBH₄) during workup preserves functionality.
- Purification Complexity: The final product’s polarity necessitates gradient elution in chromatography, employing ethyl acetate/methanol mixtures for optimal resolution.
Q & A
Basic Research Questions
Q. What are the recommended methods for optimizing the synthesis of this compound to improve yield and purity?
- Methodology : Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, as demonstrated in analogous acetamide syntheses. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using NMR and LC-MS .
- Key Parameters : Temperature control (e.g., 273 K for carbodiimide activation), stoichiometric ratios (1:1 molar ratio of acid/amine), and inert atmosphere to prevent oxidation of the alkyne moiety .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques :
- X-ray crystallography for absolute configuration determination (e.g., resolving dihedral angles between cyclopentylthio and dihydroisoquinolinyl groups) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching calculated mass ± 0.005 Da) .
- FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1530 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals in the alkyne and cyclopentyl regions .
Q. What experimental approaches are suitable for determining solubility and stability in biological buffers?
- Solubility : Use UV-Vis spectrophotometry to measure saturation concentration in PBS (pH 7.4) or DMSO. For low solubility (<10 µM), employ co-solvents (e.g., PEG-400) .
- Stability : Conduct LC-MS stability assays under physiological conditions (37°C, pH 7.4) over 24–72 hours. Monitor degradation products (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. How do conformational differences in the dihydroisoquinolin-2(1H)-yl group affect biological activity?
- Methodology : Perform molecular dynamics simulations to analyze rotational freedom of the but-2-yn-1-yl linker. Compare with X-ray data from similar compounds (e.g., dihedral angles between 54.8°–77.5° in analogous acetamides) .
- Biological Validation : Test conformational analogs in receptor-binding assays (e.g., radioligand displacement for CNS targets) to correlate activity with spatial orientation .
Q. What strategies can address discrepancies in reported synthetic yields for structurally related compounds?
- Root-Cause Analysis :
- Catalyst Screening : Compare yields using EDC vs. DCC (e.g., 36% yield with EDC vs. <20% with DCC in similar syntheses) .
- Steric Effects : Evaluate substituent bulk (e.g., cyclopentylthio vs. phenylthio) via computational steric maps (e.g., A-value calculations) .
- Mitigation : Optimize reaction time (3–6 hours) and use microwave-assisted synthesis to enhance efficiency .
Q. How can structure-activity relationships (SAR) be explored for the cyclopentylthio moiety?
- SAR Design : Synthesize derivatives with substituents varying in size (e.g., cyclohexylthio) or polarity (e.g., hydroxylated cyclopentyl). Assess changes in logP (via HPLC) and bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with hydrophobic binding pockets, correlating with experimental IC₅₀ values .
Q. What mechanistic studies are recommended to elucidate metabolic pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at the cyclopentyl group) via LC-HRMS. Use isotopically labeled compound (e.g., ¹³C-acetamide) to track metabolic fate .
- Enzyme Inhibition : Test cytochrome P450 inhibition (CYP3A4, CYP2D6) using fluorogenic substrates to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data for similar acetamides?
- Case Study : A compound with reported solubility >61.3 µg/mL (C19H24N2O6S) vs. <10 µg/mL for a derivative with a dichlorophenyl group.
- Resolution :
- Experimental Replication : Measure solubility under standardized conditions (e.g., shake-flask method, 25°C).
- QSAR Modeling : Apply quantitative structure-property relationships (QSPR) using descriptors like topological polar surface area (TPSA) and logP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
